Thyroxine glucuronide

Vue d'ensemble

Description

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in brain development, cardiac function, digestive system regulation, metabolism, bone health, and muscular control. The glucuronidation of thyroxine, which occurs in the liver, is a phase II detoxification reaction that makes the hormone more water-soluble, facilitating its excretion through bile and urine .

Mécanisme D'action

Target of Action

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland . The primary targets of this compound are the UDP-glycosyltransferase (UGT) enzymes and transporters involved in hepatic disposition of thyroid hormones, including uptake (e.g., organic anion transporter polypeptides) and efflux (e.g., multidrug resistance proteins) transporters .

Mode of Action

This compound is formed in the liver by the glucuronidation of the phenyl hydroxyl group . This process is catalyzed by UGT enzymes . The glucuronidation of thyroxine is a phase II detoxification reaction, which aims to make substrates more water-soluble for their removal through the bile and/or urine systems . In humans, UGT1A3 also catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Biochemical Pathways

The glucuronidation of thyroxine is a key biochemical pathway involved in the action of this compound . This process is catalyzed by UGT enzymes, which use UDPGA as a cofactor . Various UGT1A family members catalyze the glucuronidation of T4 and T3 in distinct ways . The downstream effects of this pathway include the increased water solubility of thyroxine, facilitating its excretion through the bile and/or urine systems .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation in the liver, followed by its excretion into bile . It is subsequently digested by β-glucuronidases in the colon, which may affect the enterohepatic circulation of thyroxine . This process aids in the excretion of toxic substances, drugs, and other materials that cannot be used as a source of energy in the body .

Result of Action

The result of the action of this compound is the increased disposition of thyroid hormones . This can alter thyroid homeostasis and, in rats, produce thyroid follicular adenoma/carcinoma . The increased membrane transport of thyroid hormones, likely in conjunction with induced glucuronidation of thyroid hormone, provides a better indication of thyroid disrupting potential than consideration of UGT induction alone .

Analyse Biochimique

Biochemical Properties

The process of glucuronidating thyroxine is referred to as a phase II detoxification reaction . The main goal of this process is to make substrates more water-soluble to enable their removal through the bile and/or urine systems . UDP-glucuronyltransferases (UGTs) use UDPGA as a cofactor to catalyze the process of glucuronidation .

Cellular Effects

Thyroxine glucuronide: influences cell function by affecting various cellular processes. It is involved in the regulation of metabolism, bone health, muscular control, brain development, and cardiac function .

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with various biomolecules. UGT1A3, a member of the UGT1A family, catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. It is involved in the enterohepatic circulation of thyroxine, and its glucuronide form is easily excreted into bile and subsequently digested by β-glucuronidases in the colon .

Metabolic Pathways

This compound: is involved in the metabolic pathways of thyroxine. It interacts with enzymes such as UDP-glucuronyltransferases and cofactors like UDPGA to facilitate the process of glucuronidation .

Subcellular Localization

The subcellular localization of This compound is primarily in the liver, where it is synthesized. It is also found in other tissues due to its role in the enterohepatic circulation of thyroxine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thyroxine glucuronide can be synthesized enzymatically from labelled thyroxine using UDP-glucuronyltransferases (UGTs) as catalysts. The process involves the glucuronidation of the phenyl hydroxyl group of thyroxine. The synthetic glucuronides are completely digested by beta-glucuronidase, allowing for the recovery of the parent thyroxine .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGTs to catalyze the glucuronidation process. The reaction conditions include the presence of UDPGA as a cofactor and specific pH and temperature settings to optimize enzyme activity .

Analyse Des Réactions Chimiques

Types of Reactions: Thyroxine glucuronide primarily undergoes glucuronidation reactions. These reactions involve the addition of glucuronic acid to the hydroxyl group of thyroxine, making it more water-soluble .

Common Reagents and Conditions: The glucuronidation process requires UDPGA as a cofactor and is catalyzed by UGTs. The reaction typically occurs in the liver under physiological conditions .

Major Products Formed: The major product of the glucuronidation reaction is this compound itself, which is then excreted into bile and subsequently digested by beta-glucuronidases in the colon .

Applications De Recherche Scientifique

Thyroxine glucuronide has several scientific research applications across various fields:

Comparaison Avec Des Composés Similaires

Triiodothyronine glucuronide: Another glucuronidated thyroid hormone metabolite with similar excretion pathways.

Thyroxine sulfate: A sulfate conjugate of thyroxine that is quickly degraded in the liver and less commonly found in serum, urine, or bile.

Uniqueness: Thyroxine glucuronide is unique in its stability and ease of excretion compared to other thyroxine metabolites. Unlike thyroxine sulfate, which is rapidly degraded, this compound is efficiently excreted into bile and subsequently digested by beta-glucuronidases in the colon, influencing the enterohepatic circulation of thyroxine .

Activité Biologique

Thyroxine glucuronide (T4G) is a conjugated form of thyroxine (T4), a primary hormone secreted by the thyroid gland. Understanding the biological activity of T4G is crucial for elucidating its physiological roles, metabolic pathways, and potential implications in health and disease.

Overview of Thyroxine and Its Metabolism

Thyroxine (T4) is synthesized in the thyroid gland and plays a critical role in regulating metabolism, growth, and development. T4 undergoes various metabolic transformations, including glucuronidation, which is a major pathway for its detoxification and excretion. The process involves the conjugation of T4 with glucuronic acid, primarily catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) in the liver and other tissues.

Enzymatic Pathways

The glucuronidation of T4 can occur through two primary mechanisms:

- Phenolic Glucuronidation : This pathway involves the hydroxyl group on the phenolic ring of T4.

- Acyl Glucuronidation : This pathway involves the carboxyl group.

Research indicates that UGT1A3, UGT1A8, and UGT1A10 are the most active isoforms responsible for T4 phenolic glucuronidation, while UGT1A3 predominantly catalyzes acyl glucuronidation . The formation of these conjugates is influenced by factors such as pH, species differences, and genetic polymorphisms in UGT genes .

Physiological Roles

Recent studies suggest that T4G may serve as a mechanism to modulate local thyroid hormone action, particularly in cardiac tissues. Cardiac fibroblasts exhibit a high capacity to secrete both T4G and T3G (the glucuronide of triiodothyronine), which are taken up by cardiomyocytes at significantly higher rates compared to their unconjugated counterparts. This uptake stimulates myoblast-to-myotube differentiation, indicating that T4G may exert biological effects through conversion back to active thyroid hormones within target tissues .

Storage and Excretion

The kidney has been identified as a significant storage site for T4G. Studies using radiolabeled thyroxine demonstrated that after administration, over 95% of radioactivity in the kidney was found as T4G. This suggests that glucuronidation not only facilitates excretion but also serves as a storage mechanism for T4 in renal tissues .

Case Study: Genetic Polymorphisms Impacting T4G Activity

A study involving 268 patients with differentiated thyroid cancer evaluated how polymorphisms in UGT genes affected the required dosage of levothyroxine (T4) for suppressing thyroid-stimulating hormone (TSH) levels. Results indicated that specific genetic variations in UGT1A1 and UGT1A3 significantly influenced T4 dosing requirements, highlighting the importance of individual genetic backgrounds in thyroid hormone metabolism .

Comparative Analysis of Glucuronidation Across Species

Research comparing glucuronidation rates across different species revealed significant variations. For instance, phenolic glucuronidation was highest in mice for T4 but lowest in monkeys. In contrast, acyl glucuronidation was most pronounced in humans. Such findings underscore the need for species-specific considerations when studying drug metabolism and hormone regulation .

Data Summary

| Parameter | Findings |

|---|---|

| Major Enzymes | UGT1A3, UGT1A8, UGT1A10 |

| Storage Site | Kidney (primarily as T4G) |

| Physiological Role | Modulation of local thyroid hormone action |

| Genetic Variability Impact | Polymorphisms affecting T4 dosing requirements |

Propriétés

Numéro CAS |

21462-56-6 |

|---|---|

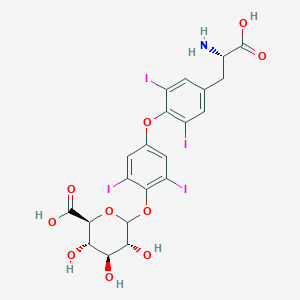

Formule moléculaire |

C21H19I4NO10 |

Poids moléculaire |

953.0 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1 |

Clé InChI |

RGHRJBIKIYUHEV-OBOXGAGSSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

SMILES isomérique |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N |

SMILES canonique |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

Apparence |

White to Pale Yellow Solid |

melting_point |

>169°C |

Key on ui other cas no. |

21462-56-6 |

Description physique |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Thyroxine 4’-O-β-D-Glucuronide; 4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.